methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
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Overview
Description
Methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound that contains a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate typically involves the reaction of 2,3-dichlorobenzaldehyde with thiourea and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazine ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atoms can produce various substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-6-phenyl-4-methyl-6H-1,3-thiazine-5-carboxylate: Lacks the dichloro substitution on the phenyl ring.
Methyl 2-amino-6-(2-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate: Contains only one chlorine atom on the phenyl ring.
Uniqueness
The presence of two chlorine atoms on the phenyl ring in methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate enhances its reactivity and potential biological activity compared to similar compounds. This unique substitution pattern can influence the compound’s electronic properties and interactions with molecular targets .
Properties
Molecular Formula |
C13H12Cl2N2O2S |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-6-9(12(18)19-2)11(20-13(16)17-6)7-4-3-5-8(14)10(7)15/h3-5,11H,1-2H3,(H2,16,17) |
InChI Key |
TXLCFGPLTWLGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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